molecular formula C32H31N5O2 B11330258 {4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methylphenyl)methanone

{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methylphenyl)methanone

Cat. No.: B11330258
M. Wt: 517.6 g/mol
InChI Key: ZBGZCCFZAXKDCH-UHFFFAOYSA-N
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Description

1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with ethoxyphenyl, phenyl, and methylbenzoyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the condensation of 4-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through the formation of stable complexes with the enzyme, preventing substrate binding and subsequent phosphorylation events.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDKs makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C32H31N5O2

Molecular Weight

517.6 g/mol

IUPAC Name

[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C32H31N5O2/c1-3-39-26-15-13-25(14-16-26)37-21-28(24-10-5-4-6-11-24)29-30(33-22-34-31(29)37)35-17-19-36(20-18-35)32(38)27-12-8-7-9-23(27)2/h4-16,21-22H,3,17-20H2,1-2H3

InChI Key

ZBGZCCFZAXKDCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CC=C5C)C6=CC=CC=C6

Origin of Product

United States

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